[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate
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Overview
Description
[1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate is an organic compound that combines a biphenyl group with a furan ring through an acrylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with furan-2-yl acrylate. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and solvent conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylate group can be reduced to form saturated esters.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions include various furan derivatives, saturated esters, and substituted biphenyl compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, [1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and the molecular structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone: Similar in structure but lacks the biphenyl group.
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide: Contains a furan ring but has different substituents.
Uniqueness
[1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate is unique due to its combination of biphenyl and furan rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
853349-58-3 |
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Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(4-phenylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C19H14O3/c20-19(13-12-17-7-4-14-21-17)22-18-10-8-16(9-11-18)15-5-2-1-3-6-15/h1-14H/b13-12+ |
InChI Key |
KEDIAKQKZIZRRV-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
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